molecular formula C22H20N4O8S2 B2728477 (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate CAS No. 692762-82-6

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

Cat. No. B2728477
M. Wt: 532.54
InChI Key: PLWWVHPEIBSZTL-BOPFTXTBSA-N
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Description

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Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization Techniques : A range of compounds with thiazolidinone cores, similar in some aspects to the target compound, have been synthesized and characterized, indicating the potential for diverse applications in materials science and chemical synthesis. Studies detail the synthesis routes, characterization through NMR, IR, Mass spectral data, and elemental analysis, laying the groundwork for understanding how similar compounds might be produced and analyzed (Spoorthy et al., 2021).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Certain derivatives of thiazolidinone and related heterocycles have been explored for their antimicrobial properties. These studies involve synthesizing various derivatives and evaluating their activities against different bacterial and fungal strains, suggesting that compounds with structural similarities could be investigated for antimicrobial applications (Desai et al., 2007).

Docking Studies

  • Docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, providing insights into how structural modifications can influence biological activity. This approach could be applicable for designing compounds with specific biological activities, including antimicrobial effects (Spoorthy et al., 2021).

Antimicrobial Evaluation

  • Antimicrobial Evaluation : Compounds with the thiazolidinone moiety have been synthesized and evaluated for their antimicrobial efficacy, indicating a potential pathway for the development of new antimicrobial agents. These evaluations include testing against various microorganisms to assess the spectrum of activity (Desai et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please consult with a professional chemist or a reliable source for accurate information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

ethyl 4-[[(2Z)-2-[2,4-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2/c1-2-34-21(30)13-3-5-14(6-4-13)24-18(27)11-17-20(29)26(22(31)35-17)12-19(28)25-15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,24,27)(H,25,28)(H2,23,32,33)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWVHPEIBSZTL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

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